molecular formula C13H20INO2 B13849542 [3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide

[3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide

Cat. No.: B13849542
M. Wt: 349.21 g/mol
InChI Key: HQXXKSAOPUPFSD-UHFFFAOYSA-M
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Description

[3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide is a chemical compound with a unique structure that combines a methoxyphenyl group with a trimethylazanium moiety, linked by an oxopropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide typically involves the reaction of 3-methoxybenzaldehyde with a suitable alkylating agent to form the intermediate 3-(3-methoxyphenyl)-3-oxopropyl compound. This intermediate is then reacted with trimethylamine to form the trimethylazanium salt, followed by iodination to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction rate. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiolates (R-SH) can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted azanium salts and other derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and other bioactive compounds .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used to probe enzyme activities and receptor binding due to its unique structure .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of [3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide involves its interaction with specific molecular targets. The trimethylazanium moiety can interact with negatively charged sites on proteins and enzymes, potentially inhibiting their activity. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide lies in its combination of a methoxyphenyl group with a trimethylazanium moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H20INO2

Molecular Weight

349.21 g/mol

IUPAC Name

[3-(3-methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide

InChI

InChI=1S/C13H20NO2.HI/c1-14(2,3)9-8-13(15)11-6-5-7-12(10-11)16-4;/h5-7,10H,8-9H2,1-4H3;1H/q+1;/p-1

InChI Key

HQXXKSAOPUPFSD-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCC(=O)C1=CC(=CC=C1)OC.[I-]

Origin of Product

United States

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